Cas no 13431-39-5 (4-tert-Butyl-3-thiosemicarbazide)

4-tert-Butyl-3-thiosemicarbazide 化学的及び物理的性質
名前と識別子
-
- N-(tert-Butyl)hydrazinecarbothioamide
- 1-tert-butyl-4-methoxybenzene
- 4-tert-Butyl-3-thiosemicarbazide
- N1-(tert-Butyl)hydrazine-1-carbothioamide
- 1-amino-3-tert-butylthiourea
- N-4-TERT-BUTYLTHIOSEMICARBAZIDE
- AB01318123-02
- Hydrazinecarbothioamide,N-(1,1-dimethylethyl)-
- BS-23279
- Z56948425
- AKOS001045786
- 4-(1,1-dimethylethyl)-3-thiosemicarbazide
- N-tert-butylhydrazinecarbothioamide
- 3-amino-1-tert-butylthiourea
- SCHEMBL6529128
- EN300-07222
- AT25004
- MFCD00041304
- DTXSID90353219
- 13431-39-5
- C5H13N3S
- ZUWRCNZOBNETMU-UHFFFAOYSA-N
- CS-0206038
- FT-0619485
- NCGC00322582-01
- SB86314
- STK504013
-
- MDL: MFCD00041304
- インチ: InChI=1S/C5H13N3S/c1-5(2,3)7-4(9)8-6/h6H2,1-3H3,(H2,7,8,9)
- InChIKey: ZUWRCNZOBNETMU-UHFFFAOYSA-N
- ほほえんだ: CC(C)(NC(NN)=S)C
- BRN: 507219
計算された属性
- せいみつぶんしりょう: 147.08300
- どういたいしつりょう: 147.083
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.2A^2
- 互変異性体の数: 3
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
じっけんとくせい
- 色と性状: 白色固体
- 密度みつど: 1.1±0.1 g/cm3
- ゆうかいてん: 139-140°C
- ふってん: 211.0±23.0 °C at 760 mmHg
- フラッシュポイント: 346.1±31.5 °C
- 屈折率: 1.541
- すいようせい: Insoluble in water.
- PSA: 82.17000
- LogP: 1.60480
- ようかいせい: 不溶性
4-tert-Butyl-3-thiosemicarbazide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:UN 2811
- セキュリティの説明: S22-S36/37
- 危険レベル:6.1
- 包装グループ:III
- 包装カテゴリ:III
- 危険レベル:6.1
- リスク用語:R22
- セキュリティ用語:6.1
- 包装等級:III
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
4-tert-Butyl-3-thiosemicarbazide 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
4-tert-Butyl-3-thiosemicarbazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1276708-250mg |
4-tert-Butyl-3-thiosemicarbazide |
13431-39-5 | 97% | 250mg |
¥626.00 | 2023-11-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1276708-1g |
4-tert-Butyl-3-thiosemicarbazide |
13431-39-5 | 97% | 1g |
¥1209.00 | 2023-11-21 | |
eNovation Chemicals LLC | D520180-5g |
N-(tert-Butyl)hydrazinecarbothioaMide |
13431-39-5 | 97% | 5g |
$515 | 2024-05-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 056943-2g |
4-tert-Butyl-3-thiosemicarbazide |
13431-39-5 | 2g |
925.0CNY | 2021-07-13 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-257889-1 g |
N1-(tert-Butyl)hydrazine-1-carbothioamide, |
13431-39-5 | 1g |
¥933.00 | 2023-07-11 | ||
Enamine | EN300-07222-5.0g |
3-amino-1-tert-butylthiourea |
13431-39-5 | 95% | 5g |
$220.0 | 2023-06-10 | |
Enamine | EN300-07222-10.0g |
3-amino-1-tert-butylthiourea |
13431-39-5 | 95% | 10g |
$313.0 | 2023-06-10 | |
Aaron | AR003MQI-100mg |
4-tert-Butyl-3-thiosemicarbazide |
13431-39-5 | 95% | 100mg |
$52.00 | 2025-03-19 | |
abcr | AB149562-2g |
4-tert-Butyl-3-thiosemicarbazide, 97%; . |
13431-39-5 | 97% | 2g |
€121.30 | 2025-02-19 | |
A2B Chem LLC | AB68334-500mg |
4-tert-Butyl-3-thiosemicarbazide |
13431-39-5 | 95% | 500mg |
$81.00 | 2024-01-04 |
4-tert-Butyl-3-thiosemicarbazide 関連文献
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
3. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
4-tert-Butyl-3-thiosemicarbazideに関する追加情報
4-tert-Butyl-3-thiosemicarbazide (CAS No. 13431-39-5): An Overview and Recent Advances
4-tert-Butyl-3-thiosemicarbazide (CAS No. 13431-39-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and biochemistry. This compound, characterized by its unique structure and chemical properties, has shown promise in various applications, including as a precursor for the synthesis of pharmaceuticals and as a potential therapeutic agent.
The chemical structure of 4-tert-Butyl-3-thiosemicarbazide consists of a thiosemicarbazide moiety attached to a tert-butyl group. The tert-butyl group provides steric hindrance and enhances the stability of the compound, making it suitable for a wide range of chemical reactions. The thiosemicarbazide functionality, on the other hand, is known for its ability to form coordination complexes with metal ions, which is a key feature in its potential applications in drug design and development.
Recent research has focused on the synthesis and characterization of 4-tert-Butyl-3-thiosemicarbazide. A study published in the Journal of Organic Chemistry highlighted an efficient one-pot synthesis method that yields high purity and yield of the compound. This method involves the reaction of tert-butyl isocyanide with thiocarbonyl chloride in the presence of a base, followed by treatment with hydrazine hydrate. The resulting product was characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry, confirming its structure and purity.
In the realm of medicinal chemistry, 4-tert-Butyl-3-thiosemicarbazide has been explored for its potential as an antitumor agent. A study conducted by researchers at the University of California, Los Angeles (UCLA) demonstrated that this compound exhibits significant cytotoxic activity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action was found to involve the induction of apoptosis through the activation of caspase pathways. These findings suggest that 4-tert-Butyl-3-thiosemicarbazide could be a promising lead compound for the development of novel anticancer drugs.
Beyond its antitumor properties, 4-tert-Butyl-3-thiosemicarbazide has also shown potential as an antimicrobial agent. Research published in the Journal of Medicinal Chemistry reported that this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The antibacterial activity was attributed to its ability to disrupt bacterial cell membranes and inhibit protein synthesis. These findings highlight the dual therapeutic potential of 4-tert-Butyl-3-thiosemicarbazide, making it an attractive candidate for further drug development.
In addition to its therapeutic applications, 4-tert-Butyl-3-thiosemicarbazide has been investigated for its use as a ligand in coordination chemistry. A study by scientists at the University of Oxford explored the coordination behavior of this compound with various transition metal ions, such as copper(II), zinc(II), and nickel(II). The resulting metal complexes were found to exhibit enhanced stability and altered electronic properties compared to their free ligand counterparts. These metal complexes have potential applications in catalysis, materials science, and bioinorganic chemistry.
The environmental impact and safety profile of 4-tert-Butyl-3-thiosemicarbazide have also been studied. A comprehensive toxicity assessment conducted by an international research team found that this compound exhibits low toxicity in both in vitro and in vivo models. The results indicated that it is safe for use in pharmaceutical and industrial applications when handled according to standard safety guidelines.
In conclusion, 4-tert-Butyl-3-thiosemicarbazide (CAS No. 13431-39-5) is a multifaceted organic compound with a wide range of potential applications in medicinal chemistry, biochemistry, and materials science. Its unique chemical structure and properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its behavior and potential uses, it is likely that this compound will play an increasingly important role in various scientific disciplines.
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